molecular formula C11H18N4O B14912289 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide

Cat. No.: B14912289
M. Wt: 222.29 g/mol
InChI Key: XPYTXNWBJOUSBP-UHFFFAOYSA-N
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Description

2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide is a complex organic compound that features a pyrazole ring, an ethylamine linkage, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The resulting pyrazole is then functionalized with an ethylamine group through nucleophilic substitution reactions.

The final step involves the introduction of the cyclopropylmethyl group. This can be achieved through a variety of methods, including the use of cyclopropylmethyl halides in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole synthesis and the use of automated systems for the subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamine and cyclopropylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the ethylamine linkage.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The ethylamine linkage and cyclopropylmethyl group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-1-yl)ethanol
  • 2-(1H-Pyrazol-1-yl)ethylamine
  • N-(Cyclopropylmethyl)acetamide

Uniqueness

2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-(cyclopropylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrazole ring, ethylamine linkage, and cyclopropylmethyl group allows for a wide range of chemical modifications and applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-(2-pyrazol-1-ylethylamino)acetamide

InChI

InChI=1S/C11H18N4O/c16-11(13-8-10-2-3-10)9-12-5-7-15-6-1-4-14-15/h1,4,6,10,12H,2-3,5,7-9H2,(H,13,16)

InChI Key

XPYTXNWBJOUSBP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)CNCCN2C=CC=N2

Origin of Product

United States

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